molecular formula C7H4F3NO B1455495 3-Cyano-5-methyl-2-(trifluoromethyl)furan CAS No. 1053656-28-2

3-Cyano-5-methyl-2-(trifluoromethyl)furan

Cat. No.: B1455495
CAS No.: 1053656-28-2
M. Wt: 175.11 g/mol
InChI Key: ZFKFQTLEWGHSMX-UHFFFAOYSA-N
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Description

3-Cyano-5-methyl-2-(trifluoromethyl)furan is a heterocyclic organic compound characterized by the presence of a furan ring substituted with cyano, methyl, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-methyl-2-(trifluoromethyl)furan typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylfuran and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the formation of the furan ring.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the furan ring with the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction volumes.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-methyl-2-(trifluoromethyl)furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The cyano, methyl, and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce furan derivatives with reduced functional groups.

Scientific Research Applications

3-Cyano-5-methyl-2-(trifluoromethyl)furan has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-methyl-2-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan: A similar compound with a phenyl group instead of a methyl group.

    2-(3-Cyano-4-methyl-5-phenyl-5-(trifluoromethyl)furan-2(5H)-ylidene)propanedinitrile: Another related compound with additional substituents.

Uniqueness

3-Cyano-5-methyl-2-(trifluoromethyl)furan is unique due to its specific combination of cyano, methyl, and trifluoromethyl groups on the furan ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c1-4-2-5(3-11)6(12-4)7(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKFQTLEWGHSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236223
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-28-2
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(trifluoromethyl)-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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